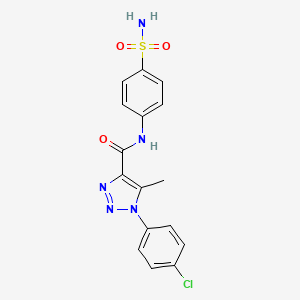
7-(4-chlorobenzyl)-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-chlorobenzyl)-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as clofarabine, is a purine nucleoside analogue that has been used in the treatment of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). Clofarabine is a relatively new drug, having been approved by the FDA in 2004.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis and Cardiovascular Activity : Derivatives of purine-2,6-dione have been synthesized and evaluated for their cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive effects. Some derivatives have shown significant prophylactic antiarrhythmic activity and hypotensive activity, highlighting their potential in cardiovascular research (Chłoń-Rzepa et al., 2004).
Pharmacological Properties : New derivatives of purine-2,6-dione with modifications at the 7 and 8 positions have been studied for their affinity and pharmacological evaluation regarding 5-HT1A, 5-HT2A, and 5-HT7 receptors. Selected compounds have shown antidepressant-like and anxiolytic-like activities, indicating the potential for psychiatric disorder treatment (Chłoń-Rzepa et al., 2013).
Synthetic Approaches and Chemical Properties : Research has focused on synthetic methodologies for creating purine derivatives with various substitutions, which are critical for understanding the chemical behavior and potential applications of these compounds in drug development and biochemical studies (Simo et al., 1998).
Molecular Interactions and Complex Formation
Mixed Ligand-Metal Complexes : Studies on the synthesis and characterization of mixed ligand-metal complexes involving purine derivatives have been conducted. These complexes are relevant for understanding the coordination chemistry of purines and their potential applications in catalysis, materials science, and as pharmacological agents (Shaker, 2011).
Molecular Geometry and Interactions : The structural analysis of purine derivatives, including the examination of their molecular geometry and interaction patterns, is crucial for drug design and understanding the molecular basis of their biological activity. Studies have provided insights into the conformation and hydrogen bonding patterns that could influence their pharmacological properties (Karczmarzyk et al., 1995).
Propiedades
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3S/c1-19-12-11(13(22)18-14(19)23)20(15(17-12)24-7-6-21)8-9-2-4-10(16)5-3-9/h2-5,21H,6-8H2,1H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVZXOSCIZUPPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCO)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

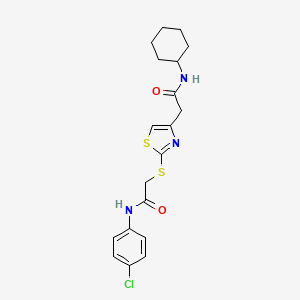
![3-{2-Oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2729805.png)
![2-[3-Oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/no-structure.png)
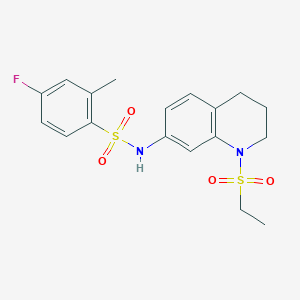
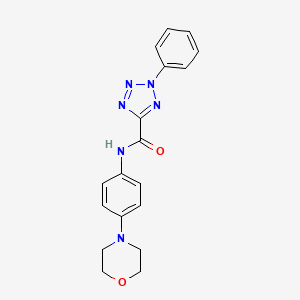

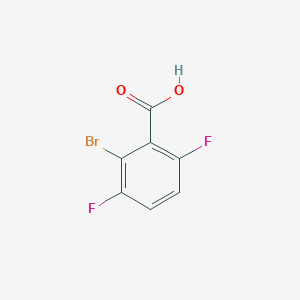
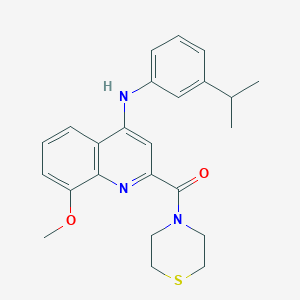
![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2729816.png)
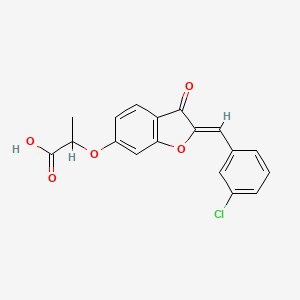
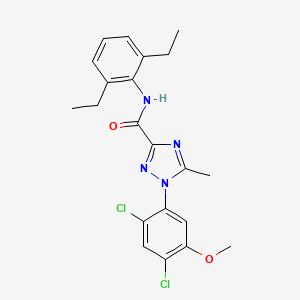
![3,5-dimethoxy-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2729822.png)
